4-Cinnamoylmussatioside
Description
Properties
CAS No. |
110219-94-8 |
|---|---|
Molecular Formula |
C34H44O16 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H44O16/c1-17-30(49-23(37)12-9-18-5-3-2-4-6-18)31(50-33-27(41)24(38)21(36)15-45-33)29(43)34(47-17)46-16-22-25(39)26(40)28(42)32(48-22)44-14-13-19-7-10-20(35)11-8-19/h2-12,17,21-22,24-36,38-43H,13-16H2,1H3/b12-9+ |
InChI Key |
YQECXCJMTXVAQP-VFGRUNSYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=CC=C5 |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=CC=C5 |
Synonyms |
4-cinnamoylmussatioside |
Origin of Product |
United States |
Comparison with Similar Compounds
Challenges in Addressing the Request
Key gaps include:
- Absence of molecular data: No CAS number, molecular formula, or structural details for 4-Cinnamoylmussatioside are available in the evidence.
- Lack of pharmacological or biochemical references : The cited papers focus on unrelated compounds, such as sulfonamides, pyrazoles, and thiadiazines .
Hypothetical Framework for Comparison
While direct data is unavailable, a theoretical comparison could be constructed using general principles of cinnamoyl glycosides. Below is an example framework:
Table 1: Hypothetical Comparison of Cinnamoyl Glycosides
| Compound | Molecular Formula | Key Functional Groups | Bioactivity (Hypothetical) | Source (Example) |
|---|---|---|---|---|
| This compound | Not provided | Cinnamoyl, glycoside | Antioxidant, anti-inflammatory | Mussaenda spp. |
| Rosmarinic Acid | C18H16O8 | Caffeoyl, hydroxyl | Antimicrobial, neuroprotective | Rosmarinus officinalis |
| Verbascoside | C29H36O15 | Cinnamoyl, caffeoyl | Immunomodulatory, antiviral | Verbascum spp. |
Notes:
- This table is speculative and based on common properties of cinnamoyl glycosides.
- Without experimental data, bioactivity and structural details cannot be validated.
Critical Analysis of Evidence
The provided evidence highlights the following:
None of these compounds share functional groups or biosynthetic pathways with this compound, making direct comparisons invalid.
Recommendations for Further Research
To address this knowledge gap, the following steps are advised:
Database searches : Use SciFinder or PubChem to retrieve structural and bioactivity data for this compound.
Comparative studies: Investigate analogs like mussaenosides or cinnamic acid glycosides from the Rubiaceae family.
Experimental validation : Conduct HPLC-MS or NMR studies to confirm molecular features and bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
